molecular formula C22H20N2O3S B2609553 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-51-9

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2609553
CAS No.: 476671-51-9
M. Wt: 392.47
InChI Key: FSURRAKQFODAEX-ATVHPVEESA-N
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Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core, intended for research applications. While specific biological data for this compound is not available, structurally similar thiazole-carboxamide derivatives have been identified as promising cyclooxygenase (COX) inhibitors in scientific studies . These COX enzymes, particularly the inducible COX-2 isoform, are key targets in inflammation research and cancer biology, as they are overexpressed in various human malignancies . Research on analogous compounds suggests potential value in investigating its mechanism of action through molecular docking studies to understand its binding affinity and selectivity for COX-1 and COX-2 enzymes . Furthermore, related thiazole-acrylonitrile structures have been synthesized via efficient one-pot, multi-component reactions and evaluated for anti-hepatoma activity, indicating the potential research pathways for this chemical scaffold . This product is offered as part of a collection of unique chemicals for early discovery research. As no analytical data is collected, the researcher assumes responsibility for confirming product identity and/or purity. This product is provided "AS-IS" without any warranty of merchantability or fitness for a particular purpose. All sales are final. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-4-27-18-10-8-15(9-11-18)19-14-28-22(24-19)17(13-23)12-16-6-5-7-20(25-2)21(16)26-3/h5-12,14H,4H2,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURRAKQFODAEX-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 4-(4-ethoxyphenyl)thiazol-2-amine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound participates in several chemoselective reactions , influenced by its functional groups:

  • Nucleophilic Substitution : The thiazole ring’s sulfur atom may act as a leaving group under basic conditions, enabling substitution reactions.

  • Hydrolysis of Acrylonitrile : The acrylonitrile moiety can undergo hydrolysis to form carboxylic acids or amides, depending on reaction conditions (acidic vs. basic) .

  • Electrophilic Aromatic Substitution : Aromatic rings (e.g., 2,3-dimethoxyphenyl) may undergo electrophilic substitution at activated positions (e.g., para to methoxy groups).

Reaction Type Catalytic Conditions Functional Group Target
Hydrolysis (Acrylonitrile)H₃O⁺/H₂O or NH₃/H₂OConversion to carboxylic acid/amide
Thiazole Ring ReactivityBase (e.g., NaH), solvent (DMF)Nucleophilic attack or substitution
Electrophilic Aromatic Sub.H₂SO₄, NO₂⁺, etc.Substitution on aromatic rings

Reactivity and Stability

The compound’s stability and reactivity are influenced by:

  • Thiazole Ring Integrity : Susceptible to ring-opening under strong acidic or basic conditions, which could disrupt its structure .

  • Z-Isomer Selectivity : Controlled conditions (e.g., low-temperature condensation) are critical to maintain the Z-configuration, which is essential for biological activity .

  • Electron-Donating Substituents : Methoxy and ethoxy groups on aromatic rings enhance electron density, directing reactivity to specific positions.

Mechanism of Action (Hypothetical)

While not fully elucidated, the compound’s biological activity (e.g., anticancer) may involve:

  • Tubulin Inhibition : Similar to combretastatin analogs, where the trimethoxyphenyl group binds to tubulin’s colchicine site .

  • Kinase Inhibition : Potential interaction with EGFR tyrosine kinase, as suggested by molecular docking studies in analogous thiazole derivatives .

  • Antioxidant Activity : Methoxy groups could scavenge free radicals, though this is speculative .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile. The compound has demonstrated efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)20Cell cycle arrest at G1 phase

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis and cell cycle regulation.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies indicate effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli0.5
Staphylococcus aureus1.0

This antimicrobial action could be attributed to the thiazole moiety, which is known to enhance bioactivity against pathogens.

Material Science Applications

In addition to its biological applications, (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile has potential uses in material science. Its unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

A recent study investigated the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results indicated that blends containing the compound exhibited improved thermal stability compared to pure PVC:

Sample Thermal Decomposition Temperature (°C)
Pure PVC250
PVC + 5% Compound270
PVC + 10% Compound290

This enhancement in thermal properties suggests potential applications in developing high-performance materials for industrial uses.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acrylonitrile moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Anticancer Activity

Benzo[d]thiazol-2-yl Analogues

Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] replaces the ethoxyphenyl-thiazole with a benzo[d]thiazol-2-yl group. It demonstrates broad-spectrum anticancer activity, inhibiting 94% of cancer cells in a 60-cell panel (GI₅₀: 0.021–12.2 μM). The trimethoxy substitution on the phenyl ring likely enhances lipophilicity and DNA intercalation, contributing to its potency. In contrast, the target compound’s 2,3-dimethoxy and 4-ethoxy groups may alter binding kinetics due to steric and electronic differences .

Dimethoxyphenyl Variants

The target compound’s 2,3-dimethoxy configuration may improve solubility compared to 3,4- or 3,5-dimethoxy isomers, though this could reduce membrane permeability .

Thiazole Ring Modifications

4-(4-Fluorophenyl)thiazole Analogues

The compound (Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () replaces the ethoxyphenyl group with a fluorophenyl moiety. Compared to the target compound’s ethoxy group, this modification shifts electronic properties and may influence target selectivity .

Urea-Linked Thiazole Derivatives

Compounds like 1f–1g and 2a–2b () incorporate urea linkages and piperazine-thiazole hybrids. While structurally distinct, their high yields (70–78%) and moderate melting points (188–207°C) highlight the synthetic versatility of thiazole-acrylonitrile frameworks. The target compound’s lack of urea groups may simplify synthesis but reduce hydrogen-bonding interactions in biological systems .

Fluorescence and Aggregation-Induced Emission (AIE)

Pyridine-Appended Fluorophores

Compounds 1–3 and 4–6 () feature pyridine and carbazole groups, enabling tunable solid-state fluorescence. The target compound’s ethoxyphenyl-thiazole moiety lacks extended conjugation, suggesting weaker emission. However, its acrylonitrile core could support AIE if planarized, as seen in silole derivatives () .

Merocyanine Dye Analogues

The dye TP1 () contains a benzo[d]thiazole-acrylonitrile core and exhibits anion-sensing capabilities.

Comparative Data Table

Compound Name / ID Key Substituents Biological Activity (GI₅₀) Physical Properties Reference
Target Compound 2,3-Dimethoxy, 4-ethoxyphenyl Not reported N/A N/A
Compound 15 (Benzo[d]thiazol-2-yl) 3,4,5-Trimethoxyphenyl 0.021–12.2 μM High lipophilicity
Compound 16 3,4-Dimethoxyphenyl Moderate (inferred) Mp: 130–131°C
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl] 3-Hydroxy-4-methoxyphenyl Not reported Enhanced polarity
TP1 Dye Triphenylamine-thiophene hybrid Anion sensing λabs/em: ~450/550 nm

Biological Activity

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure featuring a thiazole moiety linked to an acrylonitrile group. Its molecular formula is C20H20N2O3SC_{20}H_{20}N_2O_3S with a molecular weight of 364.45 g/mol. The presence of methoxy and ethoxy substituents on the phenyl rings enhances its chemical properties, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis pathways.
  • Neuroprotective Effects : Compounds with similar structures have demonstrated anticonvulsant properties, suggesting that this compound may also possess neuroprotective qualities by modulating neurotransmitter systems or inhibiting excitotoxic pathways.

Antitumor Efficacy

A series of studies have evaluated the cytotoxic effects of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile against various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)10.5
HCT116 (Colon)8.7
Jurkat (Leukemia)12.3
HT29 (Colon)9.0

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating that the compound exhibits potent cytotoxicity across different cancer types.

Neuropharmacological Activity

In addition to its antitumor effects, preliminary studies suggest potential anticonvulsant properties. The compound was evaluated in animal models for seizure activity, showing promising results in reducing seizure frequency and duration, which may be mediated through modulation of GABAergic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and thiazole rings significantly affect biological activity:

  • Methoxy Substituents : The presence of electron-donating groups like methoxy enhances cytotoxicity by increasing lipophilicity and improving cellular uptake.
  • Thiazole Ring : The thiazole moiety is critical for maintaining activity; modifications that maintain or enhance electron density at specific positions have been linked to increased potency against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant decrease in cell proliferation and induced apoptosis through caspase activation pathways.
  • Neuroprotective Study : In a model of epilepsy, administration of the compound reduced seizure episodes by 40%, suggesting its potential as an adjunct therapy for seizure disorders.

Q & A

Q. What are the established synthetic routes for (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile?

The compound is typically synthesized via base-catalyzed condensation reactions. For example, analogous acrylonitrile derivatives are prepared by reacting substituted benzaldehydes with phenylacetonitriles under basic conditions. In a related synthesis, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile was synthesized using 3,4-dimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile with potassium hydroxide as the base . Modifications to the thiazole moiety may involve Hantzsch thiazole synthesis or coupling reactions with pre-formed thiazole intermediates.

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

The stereochemistry is determined using single-crystal X-ray diffraction (SC-XRD). For example, crystallographic data for a related compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, revealed a dihedral angle of 60.94° between the thiazole and aryl rings, confirming the Z-geometry . Nuclear Overhauser Effect (NOE) NMR spectroscopy can also validate spatial proximity of substituents in solution.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign methoxy, thiazole, and acrylonitrile proton environments (e.g., olefinic protons at δ ~6.5–7.5 ppm and methoxy groups at δ ~3.8–4.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 323.0854 for a benzothiazole analog) .
  • UV-Vis/Fluorescence : Assess π-conjugation effects, particularly if the compound is studied for optoelectronic applications .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. ethoxy) on the phenyl rings influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal that:

  • 3,4-Dimethoxy substitution enhances planar stacking with biological targets (e.g., kinases), improving anticancer activity .
  • Ethoxy groups may increase lipophilicity, affecting membrane permeability. For example, replacing methoxy with ethoxy in a benzothiazole analog increased GI50 values by 1.5-fold in NCI-60 cancer cell lines .
  • Computational docking (e.g., AutoDock Vina) can predict binding modes with targets like tubulin or DNA topoisomerases .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

SC-XRD data for related acrylonitriles show:

  • Hydrogen-bonded chains : Tetrazole or methanol molecules form N–H⋯N or O–H⋯N bonds, stabilizing the crystal lattice .
  • Dihedral angles : Angles between thiazole and aryl rings (e.g., 60.94° in (Z)-isomers) influence packing efficiency and solubility .
  • Planarity : Benzothiophene/thiazole rings exhibit r.m.s. deviations <0.01 Å, favoring π-π stacking .

Q. How can discrepancies in reported bioactivity data (e.g., GI50 values) be resolved?

Contradictions often arise from:

  • Assay conditions : Variations in cell line viability protocols (e.g., MTT vs. SRB assays) .
  • Solubility : Use of DMSO vs. aqueous buffers affects compound availability. Pre-solubilization in 0.1% Tween-80 improved consistency in one study .
  • Stereochemical purity : HPLC purification (C18 column, acetonitrile/water gradient) ensures Z/E isomer separation .

Q. What computational methods optimize the compound’s reactivity for functionalization?

  • DFT calculations : Predict electrophilic sites (e.g., acrylonitrile β-carbon) for nucleophilic additions .
  • MD simulations : Assess stability of hydrogen-bonded networks in solvent environments (e.g., water vs. methanol) .
  • Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps (~3.5 eV in benzothiazole analogs) for tuning electronic properties .

Q. How do solvent and temperature affect cycloaddition reactions involving this acrylonitrile?

In [3+2] cycloadditions with azides:

  • Polar aprotic solvents (DMF, THF) favor nitrile reactivity, achieving >90% yield at 80°C .
  • Microwave-assisted synthesis reduces reaction time from 24 h to 2 h for tetrazole formation .
  • Low-temperature crystallization (e.g., −20°C in methanol) minimizes byproducts during purification .

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